REACTION_SMILES
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[CH3:14][O:15][c:16]1[n:17][c:18]([SH:24])[n:19][c:20]([O:22][CH3:23])[cH:21]1.[ClH:13].[ClH:1].[NH2:2][c:3]1[c:4]([C:5](=[O:6])[OH:7])[c:8]([Cl:12])[cH:9][cH:10][cH:11]1.[Na+:26].[OH-:25].[OH2:27]>>[c:3]1([S:24][c:18]2[n:17][c:16]([O:15][CH3:14])[cH:21][c:20]([O:22][CH3:23])[n:19]2)[c:4]([C:5](=[O:6])[OH:7])[c:8]([Cl:12])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)nc(S)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Cl)c1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(OC)nc(Sc2cccc(Cl)c2C(=O)O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |